

Spectroscopic Profile of 3-Fluoro-4-phenylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

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This technical guide provides a detailed analysis of the expected spectroscopic data for **3-Fluoro-4-phenylphenol**, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic spectral features. The information herein is intended to serve as a valuable reference for the synthesis, identification, and characterization of **3-Fluoro-4-phenylphenol** and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-4-phenylphenol**. These predictions are based on the analysis of substituent effects on the phenyl rings and comparison with known data for similar compounds such as 4-phenylphenol and various fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.50	d	~8.5	H-2', H-6'
~7.40	t	~7.5	H-3', H-5'
~7.30	t	~7.0	H-4'
~7.15	dd	~8.5, ~2.0	H-6
~7.05	ddd	~8.5, ~8.5, ~2.0	H-5
~6.95	dd	~11.0, ~2.0	H-2
~5.0-6.0	br s	-	-OH

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155 (d, $^1\text{JCF} \approx 245$ Hz)	C-3
~150	C-1
~140	C-1'
~135	C-4
~129.0	C-3', C-5'
~128.5	C-2', C-6'
~127.0	C-4'
~125 (d, $^3\text{JCF} \approx 5$ Hz)	C-5
~118 (d, $^2\text{JCF} \approx 20$ Hz)	C-2
~116 (d, $^2\text{JCF} \approx 20$ Hz)	C-6

Table 3: Predicted ^{19}F NMR Spectral Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity
~ -120 to -130	m

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
1600-1585, 1500-1400	Medium to Strong	C=C stretch (aromatic)
1250-1150	Strong	C-F stretch
1260-1180	Strong	C-O stretch (phenolic)
850-810	Strong	C-H out-of-plane bend (para-substituted)
770-730, 710-690	Strong	C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Ion
188	$[\text{M}]^+$
159	$[\text{M}-\text{CHO}]^+$
133	$[\text{M}-\text{C}_2\text{H}_2\text{O}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of **3-Fluoro-4-phenylphenol** (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ^1H , ^{13}C , and ^{19}F NMR spectra would be recorded on a 500 MHz spectrometer.

Infrared (IR) Spectroscopy

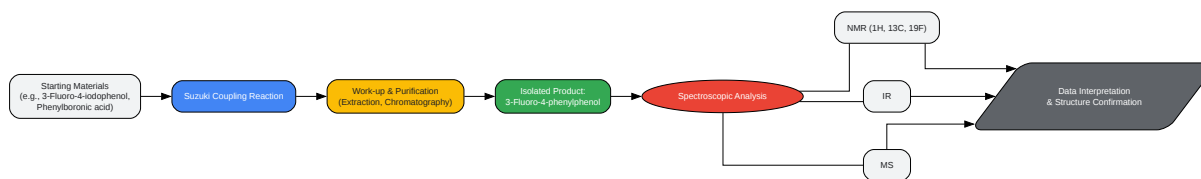
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted biphenyl compound like **3-Fluoro-4-phenylphenol**, employing a common synthetic strategy such as the Suzuki coupling reaction.



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Caption: Synthetic and analytical workflow for **3-Fluoro-4-phenylphenol**.

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